1-Deazariboflavin

Vue d'ensemble

Description

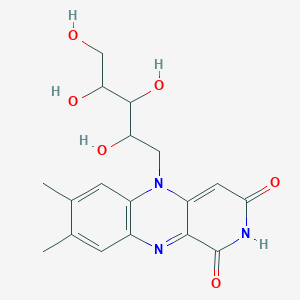

7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione is a complex organic compound with significant biochemical and industrial relevance. It is structurally related to riboflavin (vitamin B2), a vital nutrient involved in various cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the production .

Analyse Des Réactions Chimiques

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Applications De Recherche Scientifique

Biochemical Research

1-Deazariboflavin is primarily utilized in biochemical studies to investigate the roles of flavin cofactors in enzymatic reactions. It serves as a useful tool for studying electron transfer mechanisms in flavoenzymes, which are enzymes that require flavin derivatives for their catalytic activity.

- Mechanistic Studies : Research indicates that 1-DZRF can replace natural flavins in certain enzymatic reactions, allowing scientists to dissect the mechanistic pathways involved in flavin-dependent catalysis. For instance, studies have shown that 1-DZRF can be used to probe the catalytic mechanisms of enzymes like monoamine oxidase and other flavoenzymes, providing insights into their function and efficiency .

Enzymatic Studies

The compound is particularly valuable in the study of flavinylation processes, where flavins are covalently attached to enzymes.

- Covalent Attachment Mechanism : Research has demonstrated that 1-DZRF does not undergo flavinylation as efficiently as its natural counterparts but can still provide significant insights into the kinetics and stability of enzyme-flavin interactions . The use of 1-DZRF allows researchers to explore how variations in the flavin structure affect enzyme activity and stability.

Photophysical Investigations

This compound exhibits distinct photophysical properties that make it suitable for studies involving light absorption and fluorescence .

- Ultrafast Fluorescence Kinetics : Studies have employed ultrafast fluorescence techniques to investigate the excited-state dynamics of 1-DZRF, revealing how structural modifications influence its photophysical behavior . This information is crucial for understanding how flavins participate in light-driven processes, such as photosynthesis.

Organic Synthesis

In synthetic chemistry, this compound serves as a precursor for more complex organic molecules.

- Synthesis of Flavin Analogues : The compound can be utilized to synthesize various flavin derivatives, which are important for developing new pharmaceuticals and biocatalysts . Its unique structure allows chemists to explore new pathways for creating biologically active compounds.

Case Study 1: Mechanistic Insights into Flavoenzymes

In a study focused on monoamine oxidase (MAO), researchers replaced the native FAD with 1-DZRF to analyze changes in enzymatic activity. The results indicated that while 1-DZRF could not fully replicate FAD's function, it provided critical insights into the enzyme's catalytic mechanism by allowing researchers to observe intermediate states during substrate processing .

Case Study 2: Photophysical Properties Analysis

A series of experiments were conducted using ultrafast spectroscopy to assess the excited-state lifetimes of 1-DZRF compared to riboflavin. The findings revealed that structural modifications significantly alter the excited-state dynamics, which has implications for designing better photosensitizers for photodynamic therapy .

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets and pathways. Its mechanism of action often involves binding to enzymes or receptors, thereby modulating their activity. This interaction can influence various cellular processes, including metabolic pathways and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Riboflavin: Shares structural similarities and biochemical functions.

Lumazine: Another related compound with similar properties.

Isoalloxazine: Structurally related and involved in similar biochemical pathways.

Uniqueness

What sets 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Activité Biologique

1-Deazariboflavin, a derivative of riboflavin, has garnered attention for its unique biological activities and potential applications in various biochemical processes. This article delves into the biological activity of this compound, exploring its redox properties, enzymatic interactions, and implications in microbial metabolism.

This compound exhibits distinct redox properties compared to its riboflavin counterpart. The redox potential of this compound is significantly lower, which influences its reactivity with substrates and enzymes. Studies have shown that the half-life for the reaction of reduced this compound with oxygen is approximately 40 hours, a stark contrast to the rapid reactions observed with standard flavins . This slow reaction rate is attributed to its low redox potential, which affects its catalytic efficiency in enzymatic processes.

Table 1: Redox Properties of this compound

| Property | Value |

|---|---|

| Redox Potential (mV) | Varies from -200 to -400 (pH dependent) |

| Half-life with O2 | ~40 hours |

| Reaction Rate with Enzymes | Significantly slower than riboflavin |

Enzymatic Interactions

This compound acts as a cofactor in various enzymatic reactions but demonstrates reduced catalytic activity compared to riboflavin. For instance, when used as a substrate in D-amino acid oxidase and glucose oxidase reactions, it shows minimal activity . This reduced activity may be due to its structural differences that affect binding affinity and electron transfer capabilities.

Case Study: Enzymatic Activity Comparison

A comparative study examined the activity of enzymes utilizing riboflavin versus those using this compound. The findings indicated that while enzymes such as lactate oxidase could utilize both cofactors, the efficiency was markedly higher with riboflavin. The study concluded that the structural modifications in this compound hinder effective enzyme-substrate interactions .

Microbial Metabolism

Recent research highlights the role of this compound in microbial metabolism, particularly in symbiotic relationships between bacteria and fungi. For example, M. rhizoxinica, an endosymbiotic bacterium, produces deazaflavins that play crucial roles in secondary metabolite biosynthesis. These compounds are integral to light-harvesting processes and may influence ecological interactions among microbial communities .

Table 2: Microbial Functions of Deazaflavins

| Microbe | Function |

|---|---|

| M. rhizoxinica | Secondary metabolite biosynthesis |

| Bacillus species | Light-harvesting chromophore |

The photochemical stability of this compound is another area of interest. Studies indicate that exposure to visible light can significantly accelerate the oxidation of reduced forms of deazariboflavins, suggesting potential applications in photobiological systems . The autocatalytic nature of these reactions under light conditions may provide insights into developing light-activated biochemical systems.

Propriétés

IUPAC Name |

7,8-dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6/c1-8-3-10-11(4-9(8)2)21(6-13(23)17(26)14(24)7-22)12-5-15(25)20-18(27)16(12)19-10/h3-5,13-14,17,22-24,26H,6-7H2,1-2H3,(H,20,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSMAKSRHMDDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=CC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982713 | |

| Record name | 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64183-66-0 | |

| Record name | 1-Carba-1-deazariboflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.